benzyl N-(benzenesulfonyl)carbamate molecular weight and formula
benzyl N-(benzenesulfonyl)carbamate molecular weight and formula
Molecular Architecture, Synthetic Protocols, and Pharmacophore Utility
Executive Summary
Benzyl N-(benzenesulfonyl)carbamate is a specialized organic intermediate acting as a "masked" sulfonyl isocyanate equivalent. In drug discovery, it serves as a stable, crystalline precursor for generating sulfonylureas —a critical pharmacophore found in second-generation antidiabetics (e.g., Glibenclamide) and herbicide classes.
Unlike highly reactive and moisture-sensitive sulfonyl isocyanates, this carbamate offers improved handling stability while retaining the electrophilic reactivity necessary for diverse N-functionalization.
Core Physicochemical Profile
| Property | Data |
| IUPAC Name | Benzyl N-(benzenesulfonyl)carbamate |
| Common Name | N-Benzenesulfonyl benzyloxycarbonylamide |
| CAS Registry Number | 7501-65-7 |
| Molecular Formula | C₁₄H₁₃NO₄S |
| Molecular Weight | 291.32 g/mol |
| Physical State | White to off-white crystalline solid |
| Predicted pKa | 3.5 – 4.5 (Acidic N-H proton) |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |
Structural Analysis & Reactivity
The molecule features a central sulfonyl carbamate motif (
-
Acidity: The N-H proton is flanked by two strong electron-withdrawing groups (sulfonyl and carbonyl). This makes the proton significantly more acidic (pKa ~4) than typical amides (pKa ~15) or sulfonamides (pKa ~10). It behaves as a carboxylic acid bioisostere.[1][2][3]
-
Electrophilicity: The carbonyl carbon is highly activated. Under basic conditions or heating, the benzyloxy group acts as a leaving group, allowing nucleophilic attack by amines to form sulfonylureas.
-
Dissociation Equilibrium: At elevated temperatures (>80°C), the compound can undergo a retro-reaction to generate benzenesulfonyl isocyanate in situ, which is useful for reactions where handling the volatile isocyanate is hazardous.
Pathway Visualization: Synthetic Logic
The following diagram illustrates the retrosynthetic logic and forward reactivity.
Figure 1: Synthetic connectivity showing the formation from sulfonamides and subsequent transformation into sulfonylureas.
Experimental Protocol: Synthesis & Validation
Objective: Synthesis of Benzyl N-(benzenesulfonyl)carbamate from Benzenesulfonamide. Scale: 10 mmol (Typical Lab Scale).
Reagents
-
Benzenesulfonamide (1.57 g, 10 mmol)
-
Benzyl chloroformate (Cbz-Cl) (1.87 g, 11 mmol)
-
Potassium Carbonate (
) (2.76 g, 20 mmol) or Sodium Hydride (60% dispersion, 12 mmol) -
Solvent: Acetone (reagent grade) or DMF (anhydrous)
Step-by-Step Methodology
-
Activation: In a flame-dried round-bottom flask, dissolve benzenesulfonamide in anhydrous acetone (30 mL).
-
Base Addition: Add
(powdered) in a single portion. Stir the suspension vigorously at room temperature for 30 minutes to facilitate deprotonation of the sulfonamide.-
Note: If using NaH (for higher reactivity), use DMF at 0°C under Argon.
-
-
Acylation: Cool the mixture to 0°C (ice bath). Add Benzyl chloroformate dropwise over 10 minutes. The reaction is exothermic; control the rate to maintain temperature <5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (30% EtOAc/Hexanes). The starting sulfonamide spot should disappear.
-
Quench & Workup:
-
Evaporate acetone under reduced pressure.
-
Resuspend the residue in water (50 mL). The solution will be basic.
-
Critical Step: Acidify carefully with 1M HCl to pH ~2. The product, being acidic (sulfonyl carbamate), will precipitate as a white solid upon acidification.
-
-
Purification: Filter the precipitate, wash with cold water (3x 20 mL) and cold hexanes. Recrystallize from Ethanol/Water if necessary.
Analytical Validation (Expected Data)
-
1H NMR (400 MHz, DMSO-d6):
- 12.0 ppm (s, 1H, NH - exchangeable).
- 7.9–7.5 ppm (m, 5H, Sulfonyl-ArH ).
- 7.4–7.3 ppm (m, 5H, Benzyl-ArH ).
- 5.1 ppm (s, 2H, O-CH 2-Ph).
-
IR Spectroscopy:
-
Strong Carbonyl stretch (
): ~1740 cm⁻¹. -
Sulfonyl stretches (
): ~1350 cm⁻¹ (asym) and 1160 cm⁻¹ (sym).
-
Application: Sulfonylurea Synthesis
The primary utility of this molecule is the clean synthesis of sulfonylureas without using phosgene or isolating unstable isocyanates.
Reaction Logic
The benzyl group serves as a "safety catch."[4] It is stable during storage but is displaced by primary or secondary amines. The byproduct, benzyl alcohol, is easily removed via chromatography or high-vacuum drying.
Workflow Diagram
Figure 2: Standard workflow for converting the carbamate into a sulfonylurea drug scaffold.
Safety & Handling
-
Hazards: While less reactive than sulfonyl chlorides or isocyanates, the compound acts as a weak acid and can cause skin/eye irritation.
-
Byproducts: Synthesis involves Benzyl Chloroformate (Lachrymator, Toxic). All initial synthesis steps must occur in a fume hood.
-
Storage: Store in a cool, dry place. Stable at room temperature for months if kept dry. Hydrolysis may occur in prolonged contact with moisture, yielding benzenesulfonamide and benzyl alcohol.
References
-
PubChem Compound Summary. (2025). Benzyl N-(benzenesulfonyl)carbamate (CID 244446).[5] National Center for Biotechnology Information. Link
-
Howbert, J. J., et al. (1990). Novel agents effective against solid tumors: the diarylsulfonylureas. Journal of Medicinal Chemistry.[1] (Contextual grounding for sulfonylurea synthesis via carbamates). Link
-
RSC Advances. (2023). Recent advances in the synthesis of N-acyl sulfonamides and sulfonyl carbamates. Royal Society of Chemistry.[6] (Mechanistic insight into acidity and reactivity). Link
-
Organic Syntheses. Protection of Amines and Synthesis of Carbamates using Benzyl Chloroformate. (General protocol adaptation). Link
Sources
- 1. Acylsulfonamide - Wikipedia [en.wikipedia.org]
- 2. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 5. benzyl N-(benzenesulfonyl)carbamate | C14H13NO4S | CID 244446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Chlorosulfonyl carbamate-enabled, photoinduced amidation of quinoxalin-2(1H)-ones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
